molecular formula C15H19NO4 B13206152 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B13206152
M. Wt: 277.31 g/mol
InChI Key: PWUHANPGOBFSEF-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid is a synthetic organic compound with the molecular formula C15H19NO4 It is characterized by a cyclopentane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also interact with metal ions or other functional groups, modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid
  • 1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclopentane-1-carboxylic acid

Uniqueness

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid is unique due to the specific position of the methyl group on the cyclopentane ring, which can influence its chemical reactivity and biological activity. The presence of the benzyloxycarbonylamino group also provides a versatile functional group for further chemical modifications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-methyl-1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-7-8-15(9-11,13(17)18)16-14(19)20-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,18)

InChI Key

PWUHANPGOBFSEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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